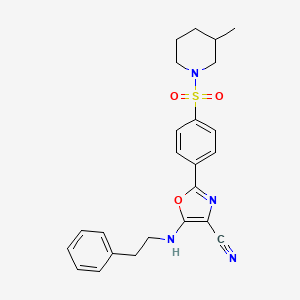

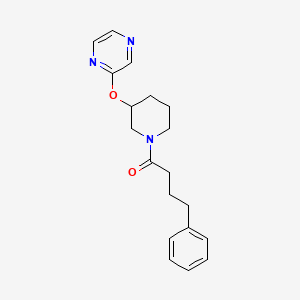

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.

BenchChem offers high-quality 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

2,5-Diphenyloxazoles, structurally related to the specified compound, have been developed as new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence. Their unique fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift make them suitable for developing ultrasensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, offering insights into cellular dynamics and molecular interactions (Diwu et al., 1997).

Anticancer Research

Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, closely related to the specified chemical structure, have been synthesized and evaluated for their anticancer activity. These compounds have displayed growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cancer cell lines at submicromolar and micromolar concentrations, respectively. Their significant cytotoxic activity and high selectivity towards leukemia, renal, and breast cancer subpanels suggest potential for developing new anticancer drugs. These findings highlight the chemical's relevance in anticancer research and the possibility of discovering potent antitumor agents (Kachaeva et al., 2018).

Heterocyclic Chemistry

The chemical structure of interest is part of a broader class of compounds utilized in synthesizing diverse heterocyclic systems. For instance, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-derived heterocycles has been explored, yielding novel heterocyclic systems. These reactions demonstrate the versatility of sulfonyl-substituted oxazoles in generating new compounds with potential biological and chemical applications. Such studies contribute to the expansion of heterocyclic chemistry, providing new pathways for synthesizing complex molecules (Kornienko et al., 2014).

Electrocatalytic CO2 Reduction

Rhenium tricarbonyl complexes featuring asymmetric diimine ligands, including pyridine linked to an oxazoline ring, similar to the core structure of the specified compound, have been synthesized and assessed for their CO2 reduction capabilities. These complexes exhibit electrocatalytic activity in CO2 reduction, highlighting their potential in contributing to environmentally significant reactions. The study of these complexes furthers understanding of the mechanisms involved in electrocatalytic CO2 reduction, offering insights into developing more efficient catalysts for converting CO2 into useful chemicals (Nganga et al., 2017).

Eigenschaften

IUPAC Name |

2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-18-6-5-15-28(17-18)32(29,30)21-11-9-20(10-12-21)23-27-22(16-25)24(31-23)26-14-13-19-7-3-2-4-8-19/h2-4,7-12,18,26H,5-6,13-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTOAMQOIYOSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)

![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)